3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate
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Overview
Description
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a benzisothiazole moiety linked to a bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE typically involves the reaction of 3-amino-1,2-benzisothiazole-1,1-dioxide with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group in the benzisothiazole ring can be reduced to an amine.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzisothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells and inhibit bacterial growth by targeting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one,1,1-dioxide: Known for its antimicrobial properties and used in various industrial applications.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid: Another benzisothiazole derivative with potential therapeutic applications.
Uniqueness
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE is unique due to the presence of both the benzisothiazole and bromobenzoate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C20H13BrN2O4S |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C20H13BrN2O4S/c21-14-10-8-13(9-11-14)20(24)27-16-5-3-4-15(12-16)22-19-17-6-1-2-7-18(17)28(25,26)23-19/h1-12H,(H,22,23) |
InChI Key |
AJODCRJHUMCQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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